![molecular formula C13H16F3N B2639615 2-[4-(Trifluoromethyl)phenyl]azepane CAS No. 527673-78-5](/img/structure/B2639615.png)

2-[4-(Trifluoromethyl)phenyl]azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

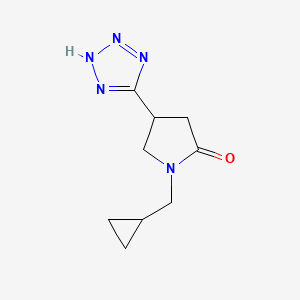

“2-[4-(Trifluoromethyl)phenyl]azepane” is an organofluorine compound with the molecular formula C13H16F3N . It has an average mass of 243.268 Da and a monoisotopic mass of 243.123489 Da .

Molecular Structure Analysis

The molecular structure of “2-[4-(Trifluoromethyl)phenyl]azepane” consists of a seven-membered azepane ring attached to a phenyl ring at the 2-position. The phenyl ring is further substituted with a trifluoromethyl group at the 4-position .Physical And Chemical Properties Analysis

“2-[4-(Trifluoromethyl)phenyl]azepane” is a liquid at room temperature . Its InChI code is 1S/C13H16F3N/c14-13(15,16)11-7-5-10(6-8-11)12-4-2-1-3-9-17-12/h5-8,12,17H,1-4,9H2 .Scientific Research Applications

- Progesterone Receptor Antagonists : A recent study synthesized a series of B-(trifluoromethyl)phenyl phosphine–borane derivatives as novel progesterone receptor (PR) antagonists . These compounds exhibited promising PR antagonistic activity, making them potential lead compounds for further structural development.

- Phosphine–Boranes as Molecular Frameworks : Phosphine–boranes serve as versatile molecular frameworks for biofunctional molecules. They are stable complexes of phosphines and boranes, utilized as synthetic intermediates for phosphines. The borane moiety acts as a protective group for the oxidation-susceptible lone pair of trivalent phosphorus .

- Hydrophobicity and Structural Optimization : The synthesized phosphine–borane derivatives exhibited predictable Log P values, and the P–H group in the phosphine–borane was almost nonpolar. Structural optimization studies revealed that B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane exhibited potent PR antagonistic activity .

- Next-Generation PR Antagonists : The identified B-(trifluoromethyl)phenyl phosphine–borane derivatives represent promising lead compounds for developing next-generation PR antagonists. Docking simulations suggest that the tricyclopropylphosphine moiety plays a crucial role in ligand–receptor interactions .

- Synthesis of 2-Phenyl-5-Trifluoromethylpyridines : Trifluoromethyl-substituted pyridines are synthesized and evaluated for their biological activities .

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazoles : These compounds are prepared via a reaction sequence involving hydrazone intermediates and Vilsmeier-Haack reagents .

- Deuteroarylation of Alkenes : Incorporating deuterium at specific positions is essential for nuclear magnetic resonance analysis and drug metabolism studies. New synthetic methodologies enable efficient deuteration of organic compounds .

Pharmaceutical Research and Drug Development

Organophosphorus Chemistry

Medicinal Chemistry and Drug Discovery

Chemical Synthesis and Characterization

Analytical Chemistry and Isotope Labeling

Mass Spectrometry and Characterization

Safety and Hazards

The safety information for “2-[4-(Trifluoromethyl)phenyl]azepane” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)11-7-5-10(6-8-11)12-4-2-1-3-9-17-12/h5-8,12,17H,1-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPODCADCMADPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethyl)phenyl]azepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2639532.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2639537.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2639539.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2639542.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639550.png)

![7-chloro-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639551.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2639552.png)

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-ethylphenyl)acetamide](/img/structure/B2639553.png)

![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)